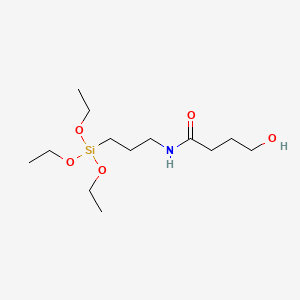
Nonaprenol
Vue d'ensemble
Applications De Recherche Scientifique
1. Biosynthetic Study
Nonaprenol has been identified in a homologous series of polyprenols isolated from Cleome spinosa L. of the Capparidaceae family. These polyprenols, including nonaprenol, decaprenol, and undecaprenol, are composed of ω-terminal isoprene residues, three internal trans-isoprene residues, and the remaining cis-isoprene residues. They are synthesized biologically through successive cis-additions of isoprene residues to all-trans-geranylgeranyl pyrophosphate (SugaTakayuki, ShishiboriTsuyoshi, KoselaSoleh, TanakaYoshiro, ItohMasumi, 1975).
2. Investigation in Non-Human Primates
Nonaprenol's applications extend into biological research, especially involving non-human primates. Studies involving non-human primates are pivotal for advancing fundamental knowledge in biomedical and biological research. This includes understanding diseases and physiological processes similar to humans, aiding in the development of treatments and therapies (K. Phillips, K. Bales, J. Capitanio, A. Conley, P. Czoty, B. '. ’t Hart, W. Hopkins, Shiu-Lok Hu, L. Miller, M. Nader, P. Nathanielsz, J. Rogers, C. Shively, M. Voytko, 2014).
3. Role in Genetic Engineering Research
Research in genetic engineering has shown a significant impact from scientific research, with a heavy influence from public sector research. Nonaprenol, as a component of this field, could be part of the knowledge resources influencing technology development. The majority of non-patent citations in genetic engineering are journal articles, indicating the importance of scientific research in the development of new technologies (Szu-chia S. Lo, 2009).
Propriétés
IUPAC Name |
(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25-,41-27-,42-29-,43-31-,44-33-,45-35- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLNGZPBSKHHQ-HUIBRQQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betulaprenol-9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
![3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B3105983.png)

![2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B3105986.png)



![3-Bromobicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3106026.png)

![2-(Hydroxymethyl)-4-[2-hydroxy-5-[2-(tert-butylamino)-1-hydroxyethyl]benzyl]phenol](/img/structure/B3106031.png)


![7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3106052.png)